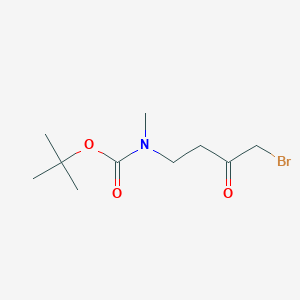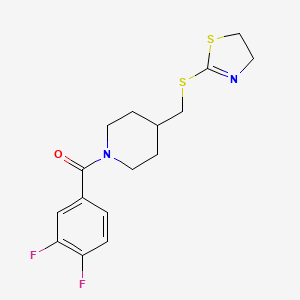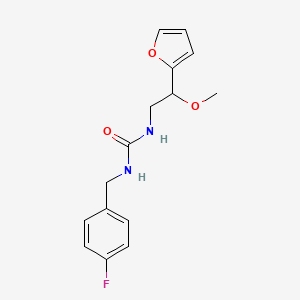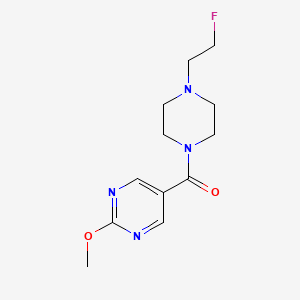
Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate, also known as BrPBMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Metabolic Studies
Metabolic pathways of similar carbamates have been explored in both insects and mammals, showing that these compounds undergo oxidation involving hydroxylation of tert-butyl groups and the N-methyl group. For instance, the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) in insects and mice involves extensive oxidation, demonstrating the metabolic versatility and potential environmental fate of these substances (Douch & Smith, 1971).
Organic Synthesis
Research in organic synthesis has demonstrated the utility of tert-butyl carbamates in creating complex molecular architectures. For example, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through asymmetric Mannich reactions highlights the role of carbamates in constructing chiral centers, critical for pharmaceutical development (Yang, Pan, & List, 2009). Another study focused on the Diels-Alder reaction with a 2-amido substituted furan to produce tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, illustrating the versatility of carbamates in cycloaddition reactions for synthesizing heterocyclic compounds (Padwa, Brodney, & Lynch, 2003).
Comparative Toxicity Studies
The comparative cytotoxicity of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes showcases the importance of studying carbamate derivatives' toxicological profiles. This research is crucial for understanding the potential health risks associated with exposure to these compounds and their derivatives (Nakagawa, Yaguchi, & Suzuki, 1994).
properties
IUPAC Name |
tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12(4)6-5-8(13)7-11/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPKYRNHFBSXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)
![[2-Oxo-2-[(4-thiophen-3-ylthiophen-2-yl)methylamino]ethyl] acetate](/img/structure/B2627427.png)
![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2627428.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627434.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2627435.png)

![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride](/img/structure/B2627440.png)
![6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627441.png)
![methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2627442.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2627443.png)
